4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
The compound contains several functional groups including a thiazole ring, a triazole ring, a methoxy group, and a chlorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Triazole is another heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms . Both thiazole and triazole rings are known to exhibit diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure due to the presence of multiple rings and functional groups. The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole and triazole rings might undergo substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, which could influence its solubility and permeability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)13-6-5-7-14(10-13)25-2)19-21-17(11-26-19)15-8-3-4-9-16(15)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNXNNTRIBOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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